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Compound of Interest

Compound Name: BTB09089

Cat. No.: B2711798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological

activity, and associated signaling pathways of BTB09089, a significant modulator of cellular

signaling with potential therapeutic applications. The information is compiled from publicly

available research and is intended to serve as a foundational resource for professionals in drug

discovery and development.

Core Chemical Structure and Properties
BTB09089 is a small molecule identified as a specific agonist of the T cell death-associated

gene 8 (TDAG8), also known as G-protein coupled receptor 65 (GPR65).[1] Its chemical and

physical properties are summarized below.
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Property Value Reference

IUPAC Name

3-((2,4-

dichlorobenzyl)thio)-1,6-

dimethyl-1H-pyridazino[4,5-e]

[1][2][3]thiadiazin-5(6H)-one

[1]

CAS Number 245728-44-3 [1]

Molecular Formula C₁₄H₁₂Cl₂N₄OS₂ [1]

Molecular Weight 387.31 g/mol

SMILES
O=C1C2=C(C=NN1C)N(C)N=

C(SCC3=CC=C(C=C3Cl)Cl)S2

Appearance Solid [1]

Solubility 10 mM in DMSO [1]

Primary Mechanism of Action: TDAG8/GPR65
Agonism
BTB09089 was identified through screening as a specific agonist for TDAG8/GPR65, a proton-

sensing G-protein coupled receptor. Its activation is linked to the attenuation of immune-

mediated inflammation.[1]

Signaling Pathway
Activation of TDAG8 by BTB09089 initiates a signaling cascade through the Gs alpha subunit

of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The increase in

intracellular cAMP concentration is a hallmark of TDAG8 activation by BTB09089.[1] This

pathway is crucial for the molecule's immunomodulatory effects.
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Figure 1: BTB09089-induced TDAG8/cAMP signaling pathway.

Quantitative Biological Activity
While specific EC₅₀ or IC₅₀ values for BTB09089 from dose-response curves are not readily

available in the public domain, studies have demonstrated its activity at various concentrations.

Table 1: Effect of BTB09089 on cAMP Accumulation and Cytokine Production
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Assay Type Cell Type
Concentration
Range

Observed
Effect

Reference

cAMP

Accumulation

HEK293 cells

expressing

hTDAG8 or

mTDAG8

0-18 µM

Significant, dose-

dependent

increase in

cAMP levels.

[4]

IL-2 Production

Mouse

Splenocytes

(anti-CD3/CD28

stimulated)

1-5 µM

Dose-dependent

suppression of

IL-2 production.

[4]

TNF-α & IL-6

Production

Mouse

Peritoneal

Macrophages

(LPS-stimulated)

1-5 µM

Suppression of

TNF-α and IL-6

production.

[4]

IL-10 Production

Mouse

Peritoneal

Macrophages

(LPS-stimulated)

1-5 µM
Enhancement of

IL-10 production.
[4]

Secondary Mechanism: Inhibition of RhoA Signaling
Recent research has uncovered a secondary mechanism of action for BTB09089, particularly

in the context of fibrosis. It has been shown to inhibit the pro-fibrotic behavior of fibroblasts by

suppressing the RhoA signaling pathway. This effect may be independent of its action on

TDAG8.

Signaling Pathway
BTB09089 has been observed to inhibit the activation of RhoA, a key small GTPase involved

in cytoskeletal organization and cell contractility. This inhibition prevents downstream signaling

through ROCK1 and mDia, which are crucial for myofibroblast differentiation, a key process in

fibrosis. The mechanism may involve the inhibition of DAAM1, a formin that facilitates RhoA

activation.
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Figure 2: Proposed pathway for BTB09089-mediated inhibition of RhoA signaling.

Experimental Protocols
Detailed experimental protocols from the original publications are not publicly available.

However, the following sections describe standardized, representative methodologies for the

key assays used to characterize BTB09089.

cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring intracellular cAMP levels in response to

compound treatment using a competitive immunoassay format (e.g., HTRF or ELISA).
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Cell Preparation

Compound Treatment

Detection

1. Culture TDAG8-expressing
HEK293 cells to ~80% confluency.

2. Harvest cells and resuspend
in stimulation buffer containing

a phosphodiesterase inhibitor (e.g., IBMX).

3. Dispense cell suspension
into a 384-well assay plate.

4. Add serial dilutions of BTB09089
(e.g., 0-20 µM) to the wells.

5. Incubate for 30 minutes
at room temperature.

6. Lyse cells and add detection reagents
(e.g., cAMP-d2 and anti-cAMP antibody).

7. Incubate for 60 minutes
at room temperature.

8. Read plate on an HTRF-compatible
reader (or ELISA reader).

Click to download full resolution via product page

Figure 3: General workflow for a cAMP accumulation assay.
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Cytokine Production Assay (ELISA)
This protocol describes a sandwich ELISA to quantify cytokine (e.g., IL-2, TNF-α, IL-6, IL-10)

concentrations in cell culture supernatants.

Cell Culture and Stimulation:

Culture primary cells (e.g., mouse splenocytes or peritoneal macrophages) at an

appropriate density.

Pre-treat cells with various concentrations of BTB09089 (e.g., 1-5 µM) for 1-2 hours.

Stimulate cells with an appropriate agent (e.g., anti-CD3/CD28 for T-cells, LPS for

macrophages) to induce cytokine production.

Incubate for 18-24 hours.

Collect the cell culture supernatant for analysis.

ELISA Protocol:

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of

interest. Incubate overnight at 4°C.

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-

20).

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for

1-2 hours at room temperature.

Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine

standard to the wells. Incubate for 2 hours at room temperature.

Washing: Repeat the washing step.

Detection: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1

hour at room temperature.
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Washing: Repeat the washing step.

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate

for 30 minutes at room temperature in the dark.

Washing: Repeat the washing step.

Substrate: Add a TMB substrate solution and incubate until a color develops.

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

Reading: Read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate cytokine concentrations by interpolating from the standard curve.

RhoA Activation Assay (G-LISA)
This protocol outlines a general procedure for a G-LISA, a colorimetric ELISA-based assay to

measure the amount of active, GTP-bound RhoA in cell lysates.

Cell Lysis:

Culture fibroblasts to the desired confluency and treat with BTB09089.

Wash cells with ice-cold PBS.

Lyse cells with an ice-cold lysis buffer containing protease inhibitors.

Clarify the lysate by centrifugation.

Determine the protein concentration of the supernatant.

G-LISA Protocol:

Binding: Add equal amounts of protein lysate to wells of a Rho-GTP affinity plate and

incubate at 4°C for 30-60 minutes with agitation.

Washing: Wash wells multiple times with wash buffer.
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Primary Antibody: Add an anti-RhoA primary antibody. Incubate for 45-60 minutes at room

temperature.

Washing: Repeat the washing step.

Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 45-60

minutes at room temperature.

Washing: Repeat the washing step.

Detection: Add HRP detection reagent and incubate until color develops.

Reading: Measure absorbance at 490 nm. The signal is directly proportional to the amount

of active RhoA in the sample.

Summary and Future Directions
BTB09089 is a valuable research tool for investigating the roles of TDAG8/GPR65 and RhoA

signaling in inflammation, fibrosis, and potentially other disease areas. Its primary mechanism

involves the activation of the TDAG8/cAMP pathway, leading to immunomodulatory effects

such as the suppression of pro-inflammatory cytokines. A secondary, potentially TDAG8-

independent mechanism involves the inhibition of the RhoA pathway, which has shown anti-

fibrotic potential.

Further research is warranted to elucidate the precise molecular interactions of BTB09089 with

its targets, establish detailed structure-activity relationships, and explore its therapeutic efficacy

and safety in relevant in vivo models. The development of more potent and selective analogs

could offer new therapeutic strategies for a range of inflammatory and fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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